REACTION_SMILES
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[C:1](=[O:2])([OH:3])[CH2:4][c:5]1[c:6]([C:7](=[O:8])[OH:9])[c:10]([O:16][CH3:17])[cH:11][c:12]([O:14][CH3:15])[cH:13]1.[CH3:18][C:19]([O:20][C:21](=[O:22])[CH3:23])=[O:24].[CH3:25][c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[C:1]1(=[O:2])[CH2:4][c:5]2[c:6]([c:10]([O:16][CH3:17])[cH:11][c:12]([O:14][CH3:15])[cH:13]2)[C:7](=[O:9])[O:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(CC(=O)O)c(C(=O)O)c(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Type
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product
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Smiles
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COc1cc2c(c(OC)c1)C(=O)OC(=O)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |